1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a bromobenzyl sulfonyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the azepane ring and the indole core. One common method involves the use of gold-catalyzed reactions to form the azepane ring . The indole core can be synthesized through various established methods, such as Fischer indole synthesis or Bartoli indole synthesis. The final step involves the sulfonylation of the indole core with the bromobenzyl sulfonyl group under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the gold-catalyzed steps and large-scale sulfonylation processes. The choice of reagents and solvents would be influenced by factors such as availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is unique due to the presence of the bromobenzyl sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-bromophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3S/c24-19-11-9-18(10-12-19)17-30(28,29)22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLKQPSCFDTICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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